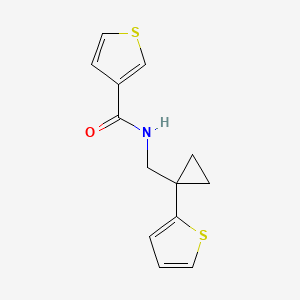
N-((1-(チオフェン-2-イル)シクロプロピル)メチル)チオフェン-3-カルボキサミド
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-((1-(thiophen-2-yl)cyclopropyl)methyl)thiophene-3-carboxamide is a synthetic organic compound that belongs to the class of thiophene derivatives Thiophene derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
科学的研究の応用
N-((1-(thiophen-2-yl)cyclopropyl)methyl)thiophene-3-carboxamide has several scientific research applications, including:
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-((1-(thiophen-2-yl)cyclopropyl)methyl)thiophene-3-carboxamide typically involves the following steps:
Formation of the Cyclopropyl Group: The cyclopropyl group can be introduced through the reaction of a suitable cyclopropyl halide with a thiophene derivative under basic conditions.
Attachment of the Thiophene Ring: The thiophene ring is then attached to the cyclopropyl group using a coupling reaction, such as the Suzuki-Miyaura cross-coupling reaction, which involves the use of a palladium catalyst and a boronic acid derivative of thiophene.
Formation of the Carboxamide Group:
Industrial Production Methods
Industrial production of N-((1-(thiophen-2-yl)cyclopropyl)methyl)thiophene-3-carboxamide may involve large-scale synthesis using similar synthetic routes but optimized for higher yields and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
化学反応の分析
Types of Reactions
N-((1-(thiophen-2-yl)cyclopropyl)methyl)thiophene-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to reduce the carboxamide group to an amine.
Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation or nitration, using reagents like bromine or nitric acid.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Bromine, nitric acid, sulfuric acid.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Halogenated or nitrated thiophene derivatives.
作用機序
The mechanism of action of N-((1-(thiophen-2-yl)cyclopropyl)methyl)thiophene-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors, leading to the modulation of biological pathways. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby affecting cellular processes .
類似化合物との比較
Similar Compounds
N-(thiophen-2-yl)acetamide: Similar structure but lacks the cyclopropyl group.
N-(thiophen-2-yl)methylamine: Similar structure but lacks the carboxamide group.
Thiophene-2-carboxamide: Similar structure but lacks the cyclopropyl and methyl groups.
Uniqueness
N-((1-(thiophen-2-yl)cyclopropyl)methyl)thiophene-3-carboxamide is unique due to the presence of both the cyclopropyl and carboxamide groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications in medicinal chemistry and material science.
特性
IUPAC Name |
N-[(1-thiophen-2-ylcyclopropyl)methyl]thiophene-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NOS2/c15-12(10-3-7-16-8-10)14-9-13(4-5-13)11-2-1-6-17-11/h1-3,6-8H,4-5,9H2,(H,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQJOPZQMXCKFII-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(CNC(=O)C2=CSC=C2)C3=CC=CS3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NOS2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
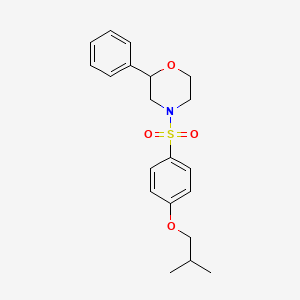
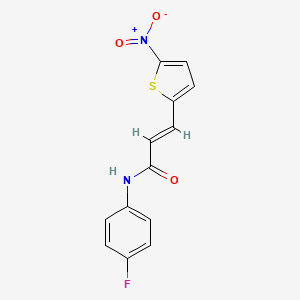
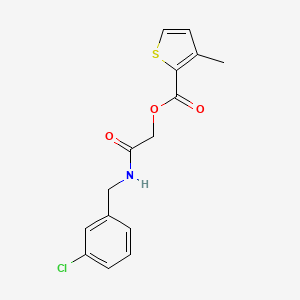
![1-Methyl-4,5,6,7-tetrahydropyrazolo[4,3-c]pyridine-3-carboxylic acid;hydrochloride](/img/structure/B2360883.png)
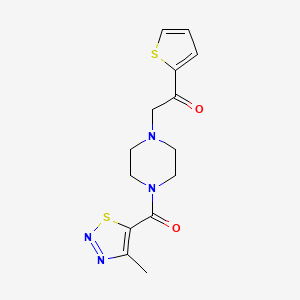
![Benzyl N-[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)propyl]carbamate](/img/structure/B2360887.png)
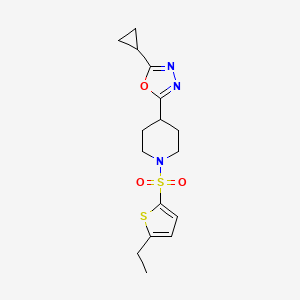
![2-[1-(4-ethoxyphenyl)imidazol-2-yl]sulfanyl-N-(3-fluorophenyl)acetamide](/img/structure/B2360892.png)
![4-[(6-Fluoropyridin-2-yl)sulfamoyl]benzene-1-sulfonyl fluoride](/img/structure/B2360894.png)
![2-{[1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}-1-(pyrrolidin-1-yl)ethan-1-one](/img/structure/B2360895.png)

![2-[(2-chlorobenzyl)sulfinyl]-N-methyl-N-phenylacetamide](/img/structure/B2360897.png)
![1'-(4-(trifluoromethoxy)benzoyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one](/img/structure/B2360900.png)
![3-(4-methoxyphenyl)-N-(2-(4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)propanamide](/img/structure/B2360901.png)
